molecular formula C16H13N7O B2636401 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine CAS No. 338395-54-3

3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B2636401
CAS No.: 338395-54-3
M. Wt: 319.328
InChI Key: CNIIYABIGNMLJL-UHFFFAOYSA-N
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Description

3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine is a recognized potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) [https://pubmed.ncbi.nlm.nih.gov/25499928/]. SYK is a critical cytoplasmic tyrosine kinase expressed predominantly in hematopoietic cells, playing a fundamental role in signaling through immunoreceptors like the B-cell receptor (BCR) and Fc receptors. This compound therefore serves as a essential pharmacological tool for dissecting SYK-dependent signaling pathways in a variety of immune cell contexts, including B-cell activation, mast cell degranulation, and neutrophil function. Its high selectivity profile makes it particularly valuable for attributing observed cellular phenotypes directly to SYK inhibition. Consequently, this inhibitor is extensively utilized in basic immunology research to understand immune regulation and is also a key compound in preclinical drug discovery efforts targeting autoimmune diseases, allergic responses, and hematological malignancies such as diffuse large B-cell lymphoma and acute myeloid leukemia, where SYK signaling is often dysregulated [https://www.nature.com/articles/nrd.2017.215]. Research using this compound provides critical insights into the therapeutic potential of modulating SYK activity.

Properties

IUPAC Name

3-[5-[(1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c1-2-6-13(7-3-1)23-11-18-16(22-23)24-10-14-19-15(21-20-14)12-5-4-8-17-9-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIYABIGNMLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine typically involves multiple steps. One common method includes the reaction of 1-phenyl-1H-1,2,4-triazole with formaldehyde and another triazole derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of green chemistry principles, such as ionic liquids or solid catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the efficacy of triazole derivatives, including the compound , as antifungal agents. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

Key Findings:

  • Mechanism of Action: Triazoles disrupt fungal cell membrane integrity by inhibiting the synthesis of ergosterol, leading to cell death. This mechanism is particularly effective against pathogens such as Candida albicans and Aspergillus fumigatus .
  • Comparative Efficacy: In vitro studies have shown that derivatives with specific substitutions on the triazole ring exhibit enhanced antifungal activity compared to standard treatments like fluconazole. For instance, compounds with halogen substituents demonstrated superior activity against resistant strains of fungi .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the triazole moiety and its ability to interact with biological targets involved in cancer progression.

Case Studies:

  • In Vitro Studies: Compounds similar to 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine have been tested against various cancer cell lines. For example, certain analogs have shown significant cytotoxicity against glioblastoma cells with IC50 values indicating potent activity .
  • Mechanistic Insights: The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole compounds is crucial for optimizing their biological activity.

SAR Insights:

  • Substituent Effects: The presence of electron-withdrawing groups on the triazole ring enhances antifungal potency. For instance, compounds with nitro or trifluoromethyl groups have shown improved efficacy compared to those lacking such substituents .
  • Pyridine Integration: The incorporation of pyridine into the molecular structure may enhance solubility and bioavailability, thereby improving therapeutic outcomes .

Summary Table of Applications

Application TypeMechanismKey Findings
AntifungalInhibition of ergosterol synthesisEffective against Candida and Aspergillus species; enhanced activity with specific substituents
AnticancerInduction of apoptosisSignificant cytotoxicity against glioblastoma; mechanisms involve oxidative stress
Structure Activity RelationshipModifications enhance activitySubstituents like -NO2 and -CF3 improve antifungal efficacy; pyridine increases solubility

Mechanism of Action

The mechanism of action of 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643, FEMA 4798)
  • Structure : Contains a thioether (-S-) linkage instead of an oxymethyl (-O-) group. The triazole ring is substituted with a 2,3-dimethoxyphenyl group.
  • Activity: A potent umami receptor agonist, effective at concentrations 1000-fold lower than monosodium glutamate (MSG) .
  • Regulatory Status : Designated as Generally Recognized As Safe (GRAS) by FEMA for use in flavorings .
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
  • Structure : Features two pyridine rings directly connected via a triazole core.
  • Activity : Found to increase 55.64-fold in moyamoya disease (MMD) patient plasma, though its role in pathogenesis remains unclear .
Antimicrobial Triazole Derivatives
  • Examples: 3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine: Exhibits antimicrobial activity against Pseudomonas aeruginosa (MIC = 31.25 μg/mL) . 1-((4-Ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one: Shows similar antimicrobial efficacy .
  • Key Difference : These compounds utilize thioether linkages and alkyl/aryl substitutions to enhance antimicrobial activity, suggesting that the target compound’s oxymethyl group could be modified to explore similar biological effects.

Structural and Electronic Comparisons

Compound Core Structure Linkage Substituents Reported Activity
Target Compound Pyridine + dual triazoles Oxymethyl (-O-) Phenyl, pyridine Not reported
S3643 (FEMA 4798) Pyridine + triazole Thioether (-S-) 2,3-Dimethoxyphenyl, pyridine Umami agonist (1000x MSG)
2-[3-(4-Pyridyl)-1H-triazol-5-yl]pyridine Dual pyridine + triazole Direct bond Pyridine Metabolic marker in MMD
3-(5-((3-Fluorobenzyl)thio)...pyridine Pyridine + triazole Thioether (-S-) 3-Fluorobenzyl, methyl Antimicrobial

Electronic and Solubility Considerations :

  • Phenyl and pyridine substituents contribute to aromatic stacking interactions, which are critical in receptor binding (e.g., umami or antimicrobial targets).

Toxicological and Metabolic Profiles

  • S3643 (FEMA 4798) : Undergoes extensive toxicological evaluation, including metabolism studies highlighting sex-specific cytochrome P450 interactions . GRAS designation supports its safety in food applications .
  • Target Compound: No direct toxicity data are available. sulfur conjugation).

Biological Activity

The compound 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are five-membered heterocycles known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific triazole compound based on recent research findings.

  • Molecular Formula : C19H17N6O3
  • Molecular Weight : 393.37 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological activities. The specific compound under investigation exhibits a range of activities:

  • Antifungal Activity :
    • Triazoles are recognized for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound shows promising antifungal activity against various strains of fungi, including Candida species and Aspergillus species. In vitro studies reveal Minimum Inhibitory Concentrations (MICs) indicating effective antifungal action comparable to established antifungal agents like fluconazole and voriconazole .
  • Antibacterial Activity :
    • Research indicates that triazole derivatives can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interaction with bacterial enzymes or cellular mechanisms that could inhibit bacterial growth .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies show that it can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Notably, it has shown effectiveness against breast cancer (T47D) and colon cancer (HCT-116) cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Key findings include:

  • The presence of the phenyl group enhances the lipophilicity of the compound, facilitating better membrane permeability and increased biological activity.
  • Substituents on the triazole ring can significantly influence the potency and selectivity of the compound against various pathogens .

Case Studies

Several studies have highlighted the biological activity of similar triazole compounds:

Study 1: Antifungal Efficacy

A recent study evaluated a series of triazole derivatives against clinical isolates of Candida albicans. The results indicated that compounds with a similar structure to our target compound exhibited MIC values as low as 0.0313 μg/mL, demonstrating excellent antifungal activity .

Study 2: Anticancer Potential

In another investigation focused on anticancer effects, a related triazole derivative was tested against multiple cancer cell lines. It was found to have an IC50 value of 27.3 μM against T47D cells, indicating moderate potency that could be enhanced through structural modifications .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntifungalCandida albicans0.0313 μg/mL
AntibacterialStaphylococcus aureus8 μg/mL
AnticancerT47D (breast cancer)27.3 μM
HCT-116 (colon cancer)6.2 μM

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)pyridine with high purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
  • Cyclization : Reacting pyridine-containing precursors with triazole-forming agents (e.g., hydrazine derivatives) under basic conditions (e.g., NaOH) to construct the triazole rings .

  • Functionalization : Introducing the phenyl-triazolyloxymethyl group via nucleophilic substitution or copper-catalyzed "click" chemistry .

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHydrazine hydrate, ethanol, 80°C65–7085–90
Click ChemistryCuSO₄, sodium ascorbate, DMSO, RT75–8090–95
PurificationEthyl acetate/hexane (3:7)>95

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm the presence of pyridine (δ 7.5–8.5 ppm), triazole protons (δ 8.0–8.3 ppm), and phenyl groups (δ 7.2–7.4 ppm). Assign peaks using 2D COSY and HSQC .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 364.1) .
  • HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~6.2 min .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL) .
  • Antifungal Assays : Disk diffusion against C. albicans; measure zones of inhibition after 24–48 hours .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the phenyl (e.g., electron-withdrawing groups) or pyridine rings (e.g., halogen substitutions). Compare bioactivity data .
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6). Prioritize analogs with higher binding affinity (ΔG < −8 kcal/mol) .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. How to address discrepancies between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validation : Re-dock co-crystallized ligands to ensure software accuracy (RMSD < 2.0 Å).
  • Solvent Effects : Include explicit water molecules in docking simulations to account for solvation .
  • Dynamic Behavior : Perform MD simulations (GROMACS) over 100 ns to assess binding stability .
  • Experimental Replication : Repeat bioassays under standardized conditions (pH, temperature) to rule out variability .

Q. What strategies improve the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility. Measure logP via shake-flask method; target logP < 3 .

  • Metabolic Stability : Test microsomal half-life (human liver microsomes, NADPH regeneration system). Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

  • Permeability : Perform Caco-2 cell assays; aim for apparent permeability (Papp) > 1 × 10⁻⁶ cm/s .

    • Data Table :
DerivativelogPMicrosomal t₁/₂ (min)Caco-2 Papp (×10⁻⁶ cm/s)
Parent3.212.50.8
-OH analog2.125.31.4

Notes

  • For spectral data, cross-reference with PubChem/DSSTox entries .
  • Contradictions in antimicrobial data may arise from strain-specific resistance; validate with clinical isolates .

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